molecular formula C13H9ClN2O B8367848 3-(4-Amino-2-chlorophenoxy)benzonitrile

3-(4-Amino-2-chlorophenoxy)benzonitrile

Cat. No.: B8367848
M. Wt: 244.67 g/mol
InChI Key: JGTDOENQWPUSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-chlorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-(4-amino-2-chlorophenoxy)benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-7-10(16)4-5-13(12)17-11-3-1-2-9(6-11)8-15/h1-7H,16H2

InChI Key

JGTDOENQWPUSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-chloro-4-nitrophenoxy)benzonitrile (2.0 g) in ethanol/water (9:1, 40 mL) was added calcium chloride (90%, 449 mg), and the mixture was stirred at 100° C. for 10 min. Reduced iron (90%, 2.7 g) was added at room temperature, and the mixture was stirred at 100° C. for 5 hrs. After the completion of the reaction, the reaction mixture was filtered (celite), and the filtrate was concentrated under reduced pressure. Water was added to the residue and the mixture was diluted with ethyl acetate and washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give the title compound (1.25 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Reduced iron
Quantity
2.7 g
Type
reactant
Reaction Step Two

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